molecular formula C9H16FNO2 B1320034 (S)-1-Boc-3-fluoropyrrolidine CAS No. 479253-00-4

(S)-1-Boc-3-fluoropyrrolidine

Cat. No.: B1320034
CAS No.: 479253-00-4
M. Wt: 189.23 g/mol
InChI Key: SUECTKVSIDXQQE-ZETCQYMHSA-N
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Description

(S)-1-Boc-3-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a fluorine atom at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-fluoropyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-fluoropyrrolidine.

    Protection: The nitrogen atom of (S)-3-fluoropyrrolidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-fluoropyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-3-fluoropyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the third position can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as (S)-3-azido-1-Boc-pyrrolidine or (S)-3-cyano-1-Boc-pyrrolidine can be obtained.

    Deprotected Product: The removal of the Boc group yields (S)-3-fluoropyrrolidine.

Scientific Research Applications

(S)-1-Boc-3-fluoropyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-fluoropyrrolidine is primarily related to its ability to interact with biological targets through its fluorine atom and the pyrrolidine ring. The fluorine atom can form strong hydrogen bonds and dipole interactions with proteins and enzymes, enhancing the compound’s binding affinity and specificity. The Boc group provides steric protection, allowing selective reactions at other positions of the molecule.

Comparison with Similar Compounds

    (S)-1-Boc-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    (S)-1-Boc-3-bromopyrrolidine: Similar structure but with a bromine atom instead of fluorine.

    (S)-1-Boc-3-iodopyrrolidine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: (S)-1-Boc-3-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often leading to improved metabolic stability and bioavailability of the resulting compounds.

Properties

IUPAC Name

tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECTKVSIDXQQE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594010
Record name tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479253-00-4
Record name tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 479253-00-4
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Synthesis routes and methods I

Procedure details

A −70° C. solution of (R)-(−)-3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (5 g, 26.7 mmol) in anhydrous EtOAc (250 mL) was treated dropwise with DAST (4.6 mL, 1.3 equiv.) and stirred for 1.5 h. The reaction was allowed to warm to room temperature over a period of 3 h. The reaction mixture was poured into ice cold saturated aqueous sodium bicarbonate solution (300 mL). The EtOAc layer was separated and washed with additional saturated aqueous sodium bicarbonate solution (2×300 mL) and then with brine (300 mL). The organics were dried over anhydrous Na2SO4, filtered and evaporated in vacuo. The crude residue was purified by silica gel chromatography (Hexanes to 1:9 EtOAc:Hexanes, gradient eluant) to yield 3-Fluoro-pyrrolidine-1-carboxylic acid tert-butyl ester as an oil (1.7 g).
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5 g
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250 mL
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300 mL
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Synthesis routes and methods II

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